

# Unveiling the Antiviral Potential of Ammonium Glycyrrhizate: A Technical Guide

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## Compound of Interest

Compound Name: Ammonium glycyrrhizate

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## Abstract

**Ammonium glycyrrhizate**, a derivative of glycyrrhizic acid extracted from licorice root, has demonstrated a broad spectrum of antiviral activities against a range of DNA and RNA viruses. This technical guide provides a comprehensive overview of the antiviral properties of **ammonium glycyrrhizate**, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Detailed experimental protocols for key antiviral assays are provided to facilitate further research and development. Furthermore, this guide employs visualizations of critical signaling pathways and experimental workflows to offer a clear and concise understanding of the compound's antiviral profile.

## Introduction

**Ammonium glycyrrhizate**, a salt of glycyrrhizic acid, is a well-known compound with a variety of pharmacological properties, including anti-inflammatory, hepatoprotective, and immunomodulatory effects.[1] In recent years, its potent antiviral activities have garnered significant attention within the scientific community.[2] This document serves as a technical resource, consolidating the current knowledge on the antiviral properties of **ammonium glycyrrhizate** to support ongoing research and drug development efforts.

## Spectrum of Antiviral Activity

**Ammonium glycyrrhizate** and its parent compound, glycyrrhizic acid, have shown inhibitory effects against a wide array of viruses, including but not limited to:

- Coronaviruses: Including Human Coronaviruses (HCoV-OC43, HCoV-229E) and SARS-CoV-2.[3][4]
- Herpesviruses: Such as Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Epstein-Barr Virus (EBV).[5]
- Hepatitis Viruses: Including Hepatitis A, B, and C viruses.[6]
- Influenza Viruses.[6]
- Human Immunodeficiency Virus (HIV).[7]
- Porcine Parvovirus (PPV) and Porcine Deltacoronavirus (PDCoV).[8][9]

## Mechanisms of Antiviral Action

The antiviral effects of **ammonium glycyrrhizate** are multifaceted, targeting various stages of the viral life cycle and modulating the host's immune response.

## Inhibition of Viral Entry and Replication

**Ammonium glycyrrhizate** has been shown to interfere with the initial stages of viral infection. Time-of-addition and pseudotype virus infection studies have indicated that it can dramatically inhibit the process of virus entry into host cells.[4] For coronaviruses, it has been demonstrated that diammonium glycyrrhizinate can bind to the receptor-binding domain (RBD) of the spike protein, thereby blocking spike-mediated cellular entry.[3] Furthermore, it can disrupt viral replication by inhibiting viral enzymes such as DNA polymerase.[1]

## Immunomodulation

**Ammonium glycyrrhizate** plays a crucial role in modulating the host's immune response to viral infections.

Viral infections often trigger inflammatory responses through the activation of signaling pathways like NF-κB and the release of damage-associated molecular patterns (DAMPs) such

as High Mobility Group Box 1 (HMGB1). HMGB1 can then activate Toll-like receptor 4 (TLR4), leading to further inflammation. **Ammonium glycyrrhizate** has been shown to inhibit the NF- $\kappa$ B pathway, a key regulator of pro-inflammatory gene expression.[1][10] It can also physically bind to HMGB1, preventing its interaction with TLR4 and thereby dampening the inflammatory cascade.[11][12][13]

**Ammonium glycyrrhizate** can enhance the immune response against viral infections by promoting the production of interferons, which are critical signaling proteins that inhibit viral replication and activate immune cells.[1][7][11]

## Quantitative Data on Antiviral Activity

The antiviral efficacy of **ammonium glycyrrhizate** and its derivatives has been quantified in numerous in vitro studies. The following tables summarize the reported 50% effective concentration (EC<sub>50</sub>), 50% cytotoxic concentration (CC<sub>50</sub>), and 50% inhibitory concentration (IC<sub>50</sub>) values against various viruses.

Table 1: In Vitro Antiviral Activity of Diammonium Glycyrrhizinate (DG) against Human Coronaviruses[3][4]

Virus Strain	Cell Line	EC <sub>50</sub> (μg/mL)	CC <sub>50</sub> (μg/mL)
HCoV-OC43	H460	360 ± 21	>4000
HCoV-229E	Huh7	277 ± 4	>4000
SARS-CoV-2 (B.1.1.7)	Vero E6	115	>4000
SARS-CoV-2 (B.1.351)	Vero E6	391	>4000

Table 2: In Vitro Antiviral Activity of Glycyrrhizic Acid (GA) and its Derivatives against Various Viruses

Virus	Compound	Cell Line	IC <sub>50</sub>	Reference
Epstein-Barr Virus (EBV)	Glycyrrhizic Acid	-	0.04 mM	[5]
Hepatitis C Virus (HCV)	Glycyrrhizin	Hepatocytes	7 ± 1 µg/mL	[6]
Rotavirus	18β-Glycyrrhetic Acid	-	46 µM	[14]
HIV-1	Acyclovir & Ganciclovir	-	3 µM & 0.7 µM	[15]
Human Cytomegalovirus	Acyclovir & Ganciclovir	-	60 µM & 1 µM	[15]

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the antiviral properties of **ammonium glycyrrhizate**.

### Cell Viability Assay (MTT Assay)

This assay is crucial for determining the cytotoxic concentration of the compound, ensuring that observed antiviral effects are not due to cell death.[16][17][18][19][20]

Materials:

- 96-well plates
- Cell culture medium
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
- After 24 hours, remove the medium and add fresh medium containing serial dilutions of **ammonium glycyrrhizate**. Include a "no-drug" control.
- Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
- Remove the medium and add 100  $\mu\text{L}$  of fresh medium and 10  $\mu\text{L}$  of MTT solution to each well.
- Incubate for 4 hours at 37°C.
- Add 100  $\mu\text{L}$  of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the "no-drug" control and determine the  $\text{CC}_{50}$  value using non-linear regression.

## Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- 6-well or 12-well plates
- Susceptible host cells
- Virus stock of known titer
- Serum-free medium

- Overlay medium (e.g., containing 0.5% methylcellulose or agarose)
- Formaldehyde solution (4%)
- Crystal violet solution (0.5%)

Procedure:

- Seed susceptible cells in plates to form a confluent monolayer.
- Prepare serial dilutions of the virus stock in serum-free medium.
- Remove the growth medium from the cells and infect with 200  $\mu$ L of each virus dilution.
- Incubate for 1 hour at 37°C to allow for virus adsorption.
- During adsorption, prepare the overlay medium containing various concentrations of **ammonium glycyrrhizate**.
- After adsorption, remove the inoculum and add 2 mL of the overlay medium with the respective drug concentrations.
- Incubate the plates for 2-5 days, or until plaques are visible.
- Fix the cells with 4% formaldehyde for at least 30 minutes.
- Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
- Gently wash the plates with water and allow them to air dry.
- Count the number of plaques in each well and calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the IC<sub>50</sub> value.

## Viral Yield Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.[\[15\]](#)[\[24\]](#)[\[25\]](#)

Materials:

- 24-well or 48-well plates
- Susceptible host cells
- Virus stock
- Infection medium
- **Ammonium glycyrrhizate** solution

Procedure:

- Seed cells in plates to form a confluent monolayer.
- Infect the cells with the virus at a specific Multiplicity of Infection (MOI) (e.g., 0.01 to 1).
- Allow the virus to adsorb for 1-2 hours.
- After adsorption, remove the inoculum and add fresh medium containing serial dilutions of **ammonium glycyrrhizate**.
- Incubate for a period that allows for one or more cycles of viral replication (e.g., 24, 48, or 72 hours).
- At the end of the incubation, collect the cell culture supernatants.
- Determine the titer of the progeny virus in the supernatants using a plaque assay or TCID<sub>50</sub> assay.
- Calculate the percentage of virus yield reduction for each drug concentration compared to the virus control.

## Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is a highly sensitive method for quantifying viral RNA, allowing for the determination of a compound's ability to inhibit viral replication.<sup>[10][26][27][28]</sup>

Materials:

- RNA extraction kit
- qRT-PCR master mix
- Virus-specific primers and probe
- Reverse transcriptase
- Real-time PCR instrument

Procedure:

- Infect cells with the virus in the presence of different concentrations of **ammonium glycyrrhizate**, as described in the viral yield reduction assay.
- At the end of the incubation period, extract total RNA from the cells or supernatant using a suitable RNA extraction kit.
- Perform one-step or two-step qRT-PCR using virus-specific primers and probe.
- Determine the cycle threshold (Ct) values for each sample.
- Quantify the viral RNA levels relative to a standard curve or an internal control (e.g., a housekeeping gene).
- Calculate the percentage of inhibition of viral RNA synthesis for each drug concentration.

## Time-of-Addition Assay

This assay helps to pinpoint the specific stage of the viral life cycle that is inhibited by the antiviral compound.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

Procedure:

- Pre-treatment of cells: Treat cells with **ammonium glycyrrhizate** for a specific period before infection. Wash the cells to remove the compound and then infect with the virus.
- Co-treatment: Add the virus and **ammonium glycyrrhizate** to the cells simultaneously.

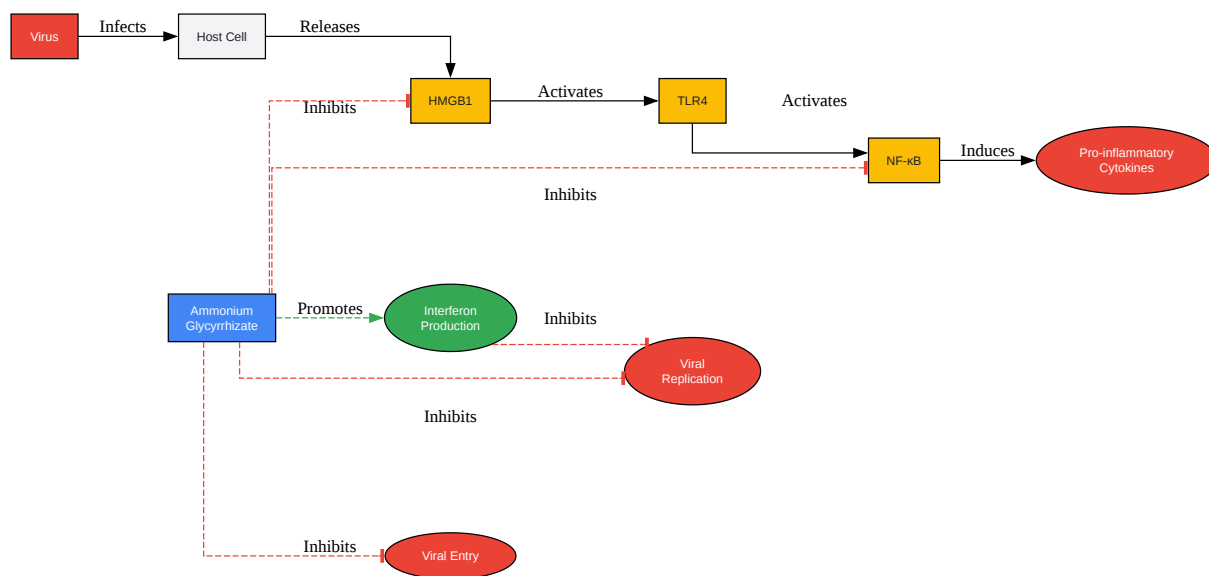


- Post-treatment: Infect the cells with the virus first, and then add **ammonium glycyrrhizate** at various time points post-infection.
- After the appropriate incubation period for each condition, quantify the viral replication using methods like plaque assay, viral yield reduction assay, or qRT-PCR.
- The timing at which the compound loses its antiviral activity indicates the stage of the viral life cycle that it targets.

## Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

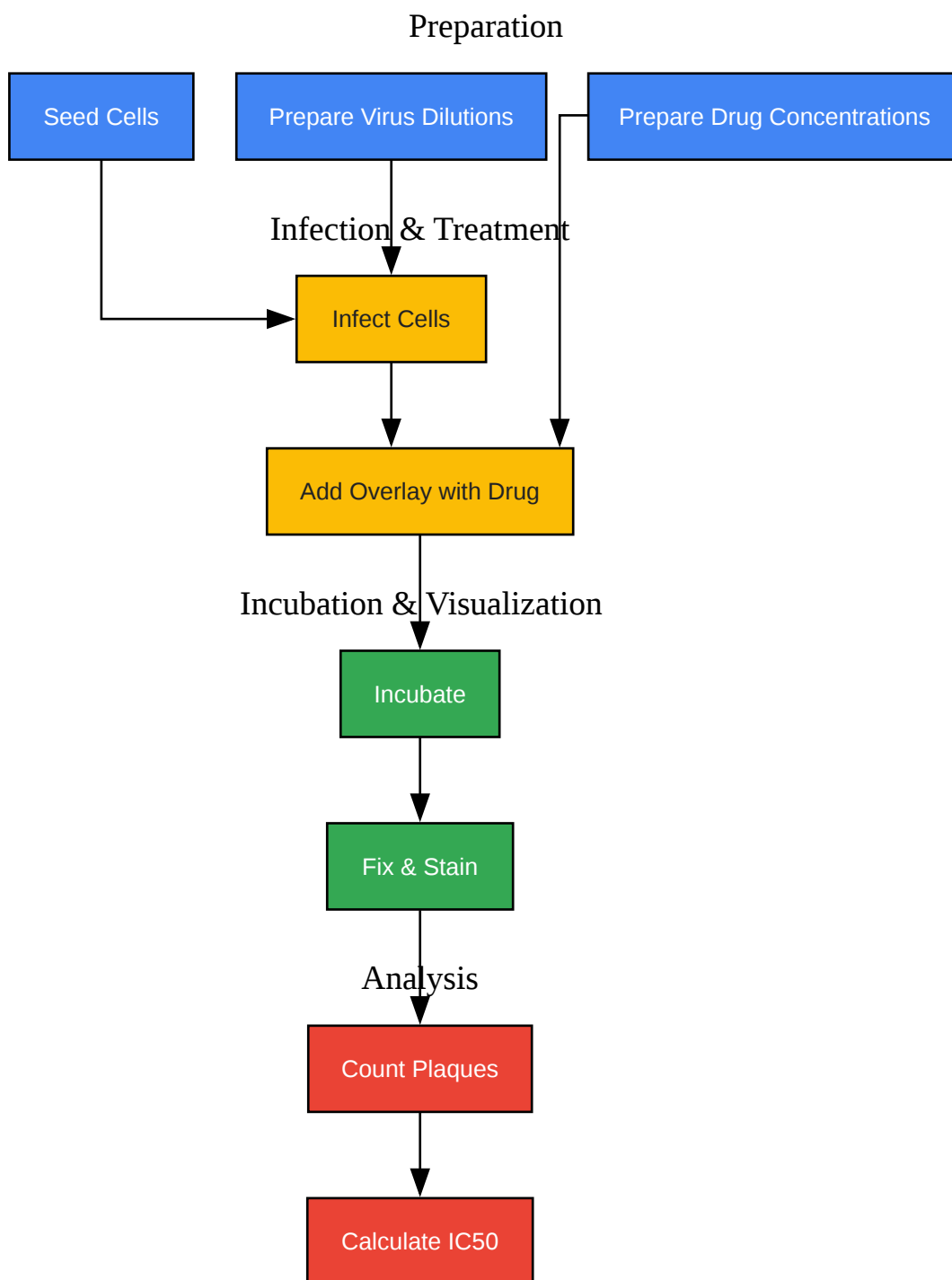
## Signaling Pathways



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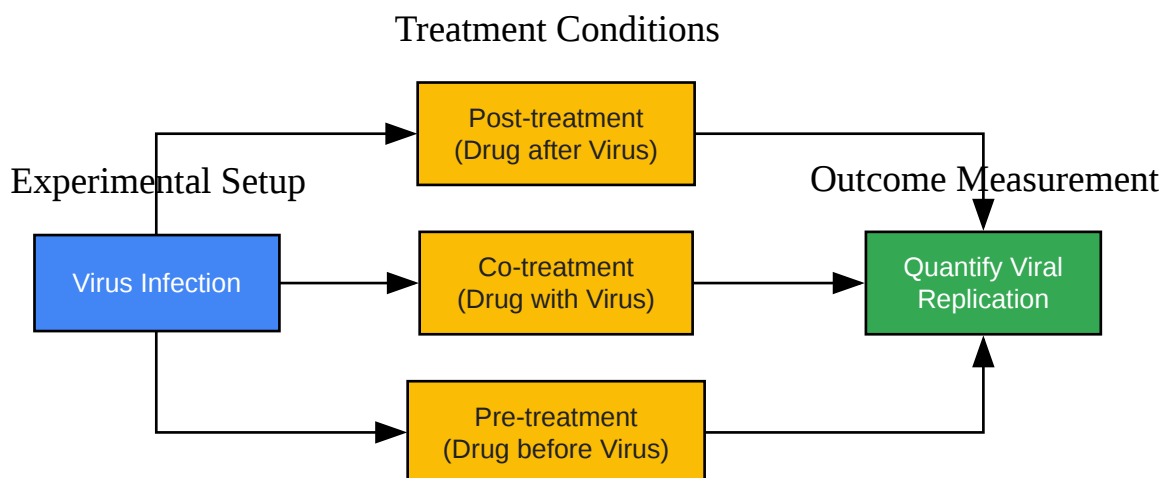
Caption: Antiviral mechanisms of **Ammonium Glycyrrhizate**.

## Experimental Workflows



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Caption: Workflow for Plaque Reduction Assay.



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Caption: Logical relationships in a Time-of-Addition Assay.

## Conclusion

**Ammonium glycyrrhizate** presents a promising avenue for the development of broad-spectrum antiviral therapeutics. Its multifaceted mechanism of action, targeting both viral and host factors, offers a robust strategy to combat viral infections. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of this compelling natural compound. Continued research is warranted to fully elucidate its *in vivo* efficacy and to optimize its clinical application.

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## References

- 1. benchchem.com [benchchem.com]
- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 3. Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 7. Glycyrrhizin as antiviral agent against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Effect of Diammonium Glycyrrhizinate on Cell Infection by Porcine Parvovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Clinical Applications of Quantitative Real-Time PCR in Virology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Glycyrrhizin Interacts with TLR4 and TLR9 to Resolve P. aeruginosa Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.7. MTT Assay [bio-protocol.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]

- 22. bioagilytix.com [bioagilytix.com]
- 23. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 24. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 28. Detection and monitoring of virus infections by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 31. benchchem.com [benchchem.com]
- 32. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
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